(-)-Tramadol Hydrochloride is one enantiomer of the synthetic opioid analgesic Tramadol Hydrochloride. It is classified as an aminocyclohexanol derivative and a centrally-acting analgesic. It is a white or almost white, crystalline powder. [] In scientific research, (-)-Tramadol Hydrochloride is primarily studied for its analgesic properties and its unique mechanism of action, which combines opioid and monoaminergic mechanisms. []
The synthesis of (-)-Tramadol Hydrochloride can be achieved through several methods:
The molecular formula for (-)-Tramadol Hydrochloride is C16H25ClN2O2, with a molecular weight of approximately 299.84 g/mol. The structure features a cyclohexanol moiety substituted with a methoxy group and a dimethylamino group.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of (-)-Tramadol Hydrochloride .
(-)-Tramadol Hydrochloride can participate in various chemical reactions:
These reactions are crucial for understanding tramadol's stability and potential degradation pathways in pharmaceutical formulations .
The analgesic effect of (-)-Tramadol Hydrochloride arises from its dual mechanism:
This combination results in a lower potential for addiction compared to traditional opioids while maintaining effective pain management capabilities .
These properties are critical for pharmaceutical applications, influencing formulation strategies for effective delivery systems.
(-)-Tramadol Hydrochloride is primarily used in clinical settings for:
(-)-Tramadol hydrochloride, systematically named as (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride, possesses a molecular formula of C₁₆H₂₆ClNO₂ and a molecular weight of 299.84 g/mol [7]. This synthetic opioid derivative features a cyclohexanol backbone substituted with a 3-methoxyphenyl group at the C1 position and a dimethylaminomethyl moiety at the C2 position. The hydrochloride salt form enhances its water solubility and crystallinity compared to the free base [7] [8].
The molecular architecture incorporates four key functional groups that govern its physicochemical and pharmacological behavior:
Table 1: Key Functional Groups in (-)-Tramadol Hydrochloride
Functional Group | Structural Feature | Role in Molecular Properties |
---|---|---|
Phenolic Ether | 3-Methoxyphenyl group | Hydrophobicity and π-π stacking interactions |
Tertiary Amine | Dimethylaminomethyl substituent | Protonation site and salt formation capability |
Secondary Alcohol | Cyclohexanol hydroxyl group | Hydrogen bonding and chiral center stabilization |
Hydrochloride Salt | Ionic chloride counterion | Enhanced crystallinity and aqueous solubility |
The cyclohexane ring adopts a chair conformation with the phenyl group equatorial and the dimethylaminomethyl group axial. This stereospecific configuration creates a three-dimensional structure complementary to biological targets [7] [8]. X-ray crystallography confirms that the hydrochloride salt crystallizes in the orthorhombic system with specific dimensions: a = 9.938 Å, b = 10.496 Å, c = 24.812 Å [7].
Tramadol exists as a racemic mixture of two enantiomeric pairs due to its two chiral centers (C1 and C2). The pharmacologically relevant enantiomers are the (1R,2R)-(-)-tramadol and (1S,2S)-(+)-tramadol diastereomers [3] [6]. These enantiomers exhibit identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangements, resulting in distinct pharmacological profiles and physicochemical behaviors [4] [9].
The absolute configuration of (-)-tramadol is designated as (1R,2R) based on X-ray crystallographic data and polarimetric measurements. This enantiomer demonstrates specific rotation [α]₂₀ᴰ = -14.4° (c = 1, methanol), while its antipode (+)-tramadol exhibits [α]₂₀ᴰ = +14.3° under identical conditions [3]. The enantiomeric purity can be determined through chiral chromatography using Lux Cellulose-4 columns with hexane/ethanol/diethylamine mobile phases (96:4:0.1 v/v/v), achieving baseline resolution (Rs > 1.5) [6] [10].
Differential scanning calorimetry reveals that the racemate melts at 180-181°C, while the enantiomers exhibit identical melting points but different crystalline packing arrangements [3]. The (-)-enantiomer demonstrates approximately 40% higher water solubility compared to the (+)-enantiomer at physiological pH (7.4), attributable to subtle differences in crystal lattice energy and hydration patterns [3] [6].
Table 2: Comparative Properties of Tramadol Enantiomers
Property | (-)-Tramadol | (+)-Tramadol | Racemic Mixture |
---|---|---|---|
Absolute Configuration | (1R,2R) | (1S,2S) | 1:1 mixture |
Optical Rotation | [α]₂₀ᴰ = -14.4° (MeOH) | [α]₂₀ᴰ = +14.3° (MeOH) | 0° |
Norepinephrine Reuptake Inhibition (Ki) | 0.43 µM | >10 µM | 0.53 µM |
µ-Opioid Receptor Affinity | Low (IC₅₀ > 10,000 nM) | Moderate (IC₅₀ = 2,400 nM) | Variable |
Major Metabolic Pathway | N-demethylation (CYP3A4) | O-demethylation (CYP2D6) | Both pathways active |
The distinct pharmacological profiles of tramadol enantiomers arise from stereospecific interactions with biological targets. (-)-Tramadol demonstrates potent norepinephrine reuptake inhibition (Ki = 0.43 µM) through preferential binding to the norepinephrine transporter (NET) in the central nervous system [6] [9]. This enantiomer shows negligible affinity for the µ-opioid receptor (Ki > 10,000 nM) but contributes to analgesia through noradrenergic pathway activation in descending pain inhibitory systems [4] [9].
In contrast, (+)-tramadol exhibits significant µ-opioid receptor affinity (Ki ≈ 1,300-2,400 nM) and potent serotonin reuptake inhibition (Ki = 0.53 µM) [6] [8]. Molecular modeling studies indicate that the (1S,2S) configuration positions the 3-methoxyphenyl group optimally for π-stacking interactions within the µ-opioid receptor binding pocket, while the (1R,2R) configuration favors hydrogen bonding between the hydroxyl group and aspartate residues in the norepinephrine transporter [6] [9].
The active metabolite O-desmethyltramadol (produced primarily from (+)-tramadol via CYP2D6) demonstrates substantially higher µ-opioid receptor affinity (Ki = 3.4 nM) than either parent enantiomer. This metabolite exists as enantiomeric pairs with the (+)-(1R,2R) form showing 300-fold greater µ-opioid receptor binding than its (-)-(1S,2S) counterpart [9] [10]. The stereochemical preferences extend to transporter binding kinetics, where (-)-tramadol displays slow dissociation from norepinephrine transporters (half-life > 30 minutes) compared to rapid dissociation of the (+)-enantiomer from serotonin transporters (half-life < 5 minutes) [9].
Industrial production of tramadol typically yields the racemate, necessitating enantioselective separation for obtaining optically pure (-)-tramadol. The primary method involves diastereomeric salt formation using chiral resolving agents. L-(+)-tartaric acid in methanol/water mixtures produces diastereomeric salts with differential solubility, enabling fractional crystallization of the (1R,2R)-(-)-tramadol tartrate complex [3]. After separation, the free base is treated with hydrochloric acid to yield (-)-tramadol hydrochloride with >99% enantiomeric excess (ee) [3].
Alternative approaches include:
Racemization studies demonstrate that enantiomeric purity remains stable under physiological conditions (pH 7.4, 37°C) for over 24 hours. However, under strongly basic conditions (pH > 12), epimerization occurs at C2 via a carbanion intermediate, leading to partial racemization [3]. Environmental analyses of wastewater treatment plant effluents reveal enantiomeric fraction (EF) values of 0.48-0.52 for tramadol, indicating minimal stereoselective degradation in aquatic systems [10].
Advanced analytical methods for enantiomeric quantification in complex matrices include cyclodextrin-mediated capillary electrophoresis using sulfated-β-cyclodextrin in 50 mM phosphate buffer (pH 2.5), achieving resolution factors >2.5 for all tramadol enantiomers and metabolites [6]. Liquid chromatography with cellulose-based chiral stationary phases coupled with tandem mass spectrometry demonstrates detection limits of 8 ng/L for tramadol enantiomers in environmental water samples [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1